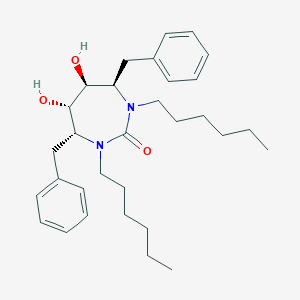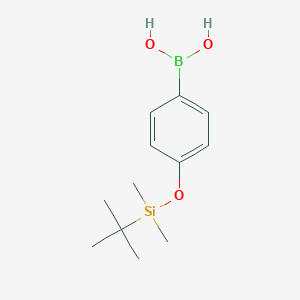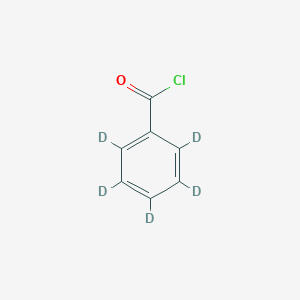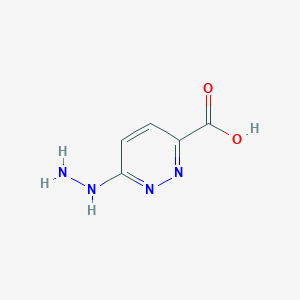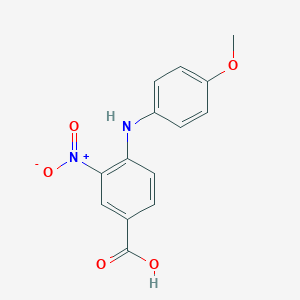
(R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol, also known as EMIM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. EMIM is a member of the phenolic family and is structurally similar to the natural hormone estrogen.
Mécanisme D'action
(R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol acts as an ERM by binding to estrogen receptors, specifically the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). (R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been shown to have a higher binding affinity for ERβ compared to ERα. This selective binding to ERβ may provide therapeutic benefits without the adverse effects associated with traditional estrogen therapy.
Biochemical and Physiological Effects:
(R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that (R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol can inhibit the proliferation of breast cancer cells and induce apoptosis. (R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In animal studies, (R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been shown to increase bone density and decrease the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol in lab experiments is its selective binding to ERβ, which may provide therapeutic benefits without the adverse effects associated with traditional estrogen therapy. However, one limitation of using (R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
For (R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol research include further investigation of its potential as a treatment for breast cancer, osteoporosis, and cardiovascular disease. Additionally, research could focus on developing more efficient synthesis methods to improve its bioavailability and exploring its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
(R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. Its ability to act as an ERM and its anti-inflammatory properties make it a promising candidate for the treatment of breast cancer, osteoporosis, and cardiovascular disease. Future research could focus on further investigating its therapeutic potential and developing more efficient synthesis methods to improve its bioavailability.
Méthodes De Synthèse
(R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol can be synthesized through several methods, including the Suzuki-Miyaura coupling reaction, Sonogashira coupling reaction, and Heck reaction. The most commonly used method for synthesizing (R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol is the Suzuki-Miyaura coupling reaction. This method involves the reaction of 3-ethyl-6-methoxy-1-methyl-1H-indene and 4-bromo-phenol in the presence of a palladium catalyst and a base.
Applications De Recherche Scientifique
(R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has been studied extensively for its potential therapeutic applications, including its ability to act as an estrogen receptor modulator (ERM) and its anti-inflammatory properties. (R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol has also been evaluated for its potential as a treatment for breast cancer, osteoporosis, and cardiovascular disease.
Propriétés
Numéro CAS |
154569-16-1 |
|---|---|
Nom du produit |
(R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol |
Formule moléculaire |
C19H20O2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
4-[(1R)-3-ethyl-6-methoxy-1-methyl-1H-inden-2-yl]phenol |
InChI |
InChI=1S/C19H20O2/c1-4-16-17-10-9-15(21-3)11-18(17)12(2)19(16)13-5-7-14(20)8-6-13/h5-12,20H,4H2,1-3H3/t12-/m1/s1 |
Clé InChI |
ARRLKELHSXEBEL-GFCCVEGCSA-N |
SMILES isomérique |
CCC1=C([C@@H](C2=C1C=CC(=C2)OC)C)C3=CC=C(C=C3)O |
SMILES |
CCC1=C(C(C2=C1C=CC(=C2)OC)C)C3=CC=C(C=C3)O |
SMILES canonique |
CCC1=C(C(C2=C1C=CC(=C2)OC)C)C3=CC=C(C=C3)O |
Synonymes |
(R)-4-(3-Ethyl-6-methoxy-1-methyl-1H-inden-2-yl)-phenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



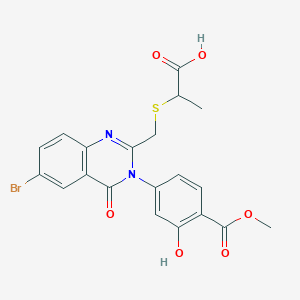
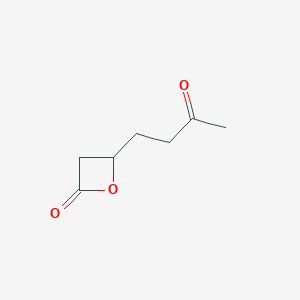


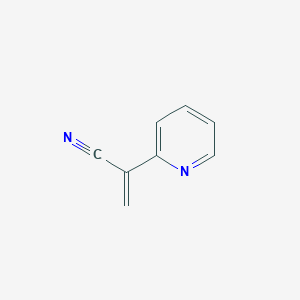
![N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B120875.png)
